N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14/h1-4,13-14,16H,5-10H2,(H,17,18) |
InChI Key |
MJPRNJUKTBMCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized via Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The oxan-4-yl group can be introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . Its CAS number is 1218471-54-5 .
Related Compounds
- N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: This related compound has a CAS number of 1218182-57-0 and a molecular weight of 274.36 . Its molecular formula is C16H22N2O2 .
- This compound hydrochloride: This is the hydrochloride form of the title compound, with a molecular weight of 296.79 g/mol and a molecular formula of C15H21ClN2O2 . Its CAS number is 1423024-46-7 .
Potential Applications
While specific applications of this compound are not detailed in the search results, the broader applicability of related compounds and chemical families can provide some insight:
- Triazoles: Triazoles, which are nitrogen-containing heterocycles, have uses in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They possess biological properties such as antibacterial, antimicrobial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic activities .
- Pyridine Compounds: Pyridine compounds have antimicrobial and antiviral activities .
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .
Comparison with Similar Compounds
Table 1: Structural Features of Selected THIQ Carboxamide Derivatives
Key Observations :
- The oxan-4-yl group in the target compound introduces moderate polarity and conformational flexibility, contrasting with JDTic’s rigid, aromatic hydroxyphenyl-piperidine moiety .
- Compound 6 () shares a morpholine substituent but differs in the linker structure, impacting receptor binding kinetics .
- N-tert-butyl and N-cyclopropyl analogs highlight how steric bulk or small rings influence solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s lower molecular weight and moderate polarity suggest better blood-brain barrier penetration compared to JDTic, which has higher polarity due to hydroxyl groups .
- Compound 6 ’s morpholine group enhances solubility relative to the oxan-4-yl group but may reduce lipophilicity .
Pharmacological Activity
Key Observations :
- JDTic and Compound 5 demonstrate nanomolar potency at κ-opioid receptors, attributed to their hydroxyphenyl and rigid bicyclic substituents .
- The target compound’s lack of hydroxyl groups and flexible oxan-4-yl group may shift receptor affinity or reduce neurotoxicity risks compared to MPTP .
Biological Activity
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol. The compound features a tetrahydroisoquinoline core, which is associated with various pharmacological properties due to its ability to interact with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₂ |
| Molecular Weight | 296.79 g/mol |
| Purity | 95% |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown its potential effectiveness against various strains of bacteria and fungi. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve the inhibition of key metabolic pathways in microbial cells .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Its unique structure allows it to interact with specific cellular targets, potentially leading to the development of novel anticancer therapies .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that further exploration of this compound could yield valuable insights into its therapeutic applications for inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of tetrahydroisoquinoline derivatives:
- Antiviral Activity : A study on related tetrahydroisoquinoline derivatives demonstrated antiviral effects against human coronaviruses. This research suggests that modifications to the tetrahydroisoquinoline scaffold can enhance antiviral properties .
- In Vivo Efficacy : In mouse models, derivatives similar to this compound were shown to exhibit significant bioavailability and therapeutic efficacy in treating autoimmune conditions like psoriasis and rheumatoid arthritis .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with certain receptors may lead to altered signaling cascades that promote apoptosis in cancer cells or reduce inflammation.
Q & A
Q. How does the tetrahydroisoquinoline scaffold compare to other opioid antagonists?
- Unlike nor-BNI or GNTI, tetrahydroisoquinoline derivatives (e.g., JDTic) exhibit prolonged receptor dissociation (>24 hr) due to hydrophobic interactions with transmembrane helices. This confers sustained antagonism in pain and addiction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
